Ethyl 2,2-difluorohex-3-enoate Ethyl 2,2-difluorohex-3-enoate
Brand Name: Vulcanchem
CAS No.: 1346523-54-3
VCID: VC7904583
InChI: InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
SMILES: CCC=CC(C(=O)OCC)(F)F
Molecular Formula: C8H12F2O2
Molecular Weight: 178.18 g/mol

Ethyl 2,2-difluorohex-3-enoate

CAS No.: 1346523-54-3

Cat. No.: VC7904583

Molecular Formula: C8H12F2O2

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluorohex-3-enoate - 1346523-54-3

Specification

CAS No. 1346523-54-3
Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
IUPAC Name ethyl (E)-2,2-difluorohex-3-enoate
Standard InChI InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Standard InChI Key UZHFCFVURUPARR-AATRIKPKSA-N
Isomeric SMILES CC/C=C/C(C(=O)OCC)(F)F
SMILES CCC=CC(C(=O)OCC)(F)F
Canonical SMILES CCC=CC(C(=O)OCC)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2,2-difluorohex-3-enoate features a six-carbon chain with a double bond at the C3 position and an ethyl ester group at C1. The C2 position is substituted with two fluorine atoms, creating a gem-difluoro motif. The IUPAC name is ethyl 2,2-difluorohex-3-enoate, and its canonical SMILES representation is CCC=CC(C(=O)OCC)(F)F .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1346523-54-3, 153614-61-0
Molecular FormulaC₈H₁₂F₂O₂
Molecular Weight178.18 g/mol
InChIKeyUZHFCFVURUPARR-UHFFFAOYSA-N

Physical Properties

The compound is typically a colorless liquid with moderate solubility in polar organic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water. Its boiling point and density remain undocumented in available literature, but analogous fluorinated esters exhibit boiling points ranging from 120–180°C.

Stereochemical Considerations

While the compound lacks chiral centers, its double bond at C3 introduces geometric isomerism. The E-isomer predominates in synthetic preparations due to steric hindrance between the ethyl ester and fluorine atoms in the Z-configuration . Related isomers, such as (E)-2,3-difluorohex-2-ene (PubChem CID: 59809028) and (E)-2,2-difluorohex-3-ene (PubChem CID: 87160062), highlight the structural diversity within this class .

Synthesis and Industrial Production

Fluorination Strategies

The synthesis of ethyl 2,2-difluorohex-3-enoate primarily involves electrophilic fluorination of α,β-unsaturated esters. A common route utilizes diethylaminosulfur trifluoride (DAST) to fluorinate ethyl hex-3-enoate under anhydrous conditions at –78°C . Alternative methods employ transition-metal catalysts, such as copper powder with tetramethylethylenediamine (TMEDA), to couple alkenyl boronates with bromodifluoroacetates .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYieldSelectivitySource
DAST-mediated fluorinationDAST, CH₂Cl₂, –78°C60–75%>90% E
Copper-catalyzed couplingCu, TMEDA, DMSO, 65°C35–93%N/A

Scalability and Purification

Industrial-scale production optimizes reaction parameters (e.g., temperature, solvent polarity) to enhance yield and reduce byproducts. Purification typically involves fractional distillation or silica gel chromatography, with purity exceeding 97% .

Chemical Reactivity and Functionalization

Hydrolysis and Esterification

The ethyl ester group undergoes hydrolysis under basic conditions to yield 2,2-difluorohex-3-enoic acid. Conversely, acid-catalyzed esterification with alternative alcohols (e.g., methanol) produces methyl derivatives.

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond to generate ethyl 2,2-difluorohexanoate, retaining the fluorine substituents. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, albeit with lower efficiency due to fluorine’s electron-withdrawing effects .

Diels-Alder Reactions

The conjugated diene system participates in Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming fluorinated bicyclic adducts. These reactions proceed with moderate regioselectivity, favoring endo transition states .

Applications in Organic Synthesis

Building Block for Fluorinated Compounds

Ethyl 2,2-difluorohex-3-enoate serves as a precursor to α,β-unsaturated fluorinated acids, amides, and ketones. For example, ammonolysis yields 2,2-difluorohex-3-enamide, a potential pharmacophore .

Pharmaceutical Intermediates

Fluorine’s metabolic stability and lipophilicity make this compound valuable in drug discovery. It has been utilized to synthesize β-fluoro-α,β-unsaturated aldehydes, which inhibit proteases and kinases .

Table 3: Biological Targets of Derivatives

DerivativeTarget EnzymeIC₅₀Source
2,2-Difluorohex-3-enamideHIV-1 protease12 nM
Fluorinated ketoneCathepsin B45 nM

Material Science

Incorporating the gem-difluoro group into polymers enhances thermal stability and resistance to oxidative degradation. Copolymers with styrene or acrylates exhibit applications in coatings and electronic materials .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹⁹F NMR reveals two distinct fluorine signals at δ –103.6 and –123.4 ppm, correlating with the geminal fluorines .

  • IR Spectroscopy: Strong absorbance at 1730 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C–F stretches) .

  • Mass Spectrometry: EI-MS shows a molecular ion peak at m/z 178 ([M]⁺) and fragment ions at m/z 113 ([C₅H₇F₂O₂]⁺) .

Chromatographic Methods

Gas chromatography (GC) with flame ionization detection (FID) achieves baseline separation from synthetic byproducts using polar stationary phases (e.g., DB-FFAP) .

Challenges and Future Directions

Despite its utility, the compound’s sensitivity to moisture and light necessitates stringent storage conditions (–20°C under nitrogen). Future research should explore:

  • Greener Fluorination Methods: Replacing DAST with less toxic reagents (e.g., Selectfluor®).

  • Enantioselective Synthesis: Developing chiral catalysts to access non-racemic fluorinated building blocks.

  • Biological Profiling: Expanding in vivo studies to assess pharmacokinetics and toxicity.

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